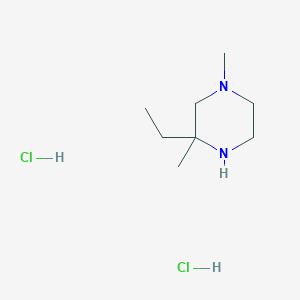![molecular formula C20H16N6O2 B2820119 3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 587013-80-7](/img/structure/B2820119.png)
3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives have been found to possess antitumor and antileukemia activity . The molecular formula of the compound is C22H20N6O2 .
Synthesis Analysis
The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (Cyclin-Dependent Kinase 2) is a crucial enzyme involved in cell cycle regulation. Inhibiting CDK2 selectively targets cancer cells. Researchers have designed and synthesized a set of small molecules based on the pyrazolo and triazolo scaffolds. These compounds demonstrated potent cytotoxic activities against cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Notably, compounds 14 and 15 exhibited the best cytotoxicity, with IC50 values ranging from 45 to 99 nM . Further investigations revealed that compound 14 effectively inhibited CDK2/cyclin A2, altered cell cycle progression, and induced apoptosis in HCT cells. Molecular docking simulations confirmed their binding affinity to the CDK2 active site .
Antitumor Properties
The same pyrazolo-triazolo derivatives showed promising antitumor activity. Their cytotoxic effects against cancer cell lines highlight their potential as novel therapeutic agents. The observed IC50 values were significantly lower than those of the reference drug sorafenib .
Antibacterial Activity
While the primary focus has been on cancer research, these compounds also exhibit antibacterial properties. Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains. Their minimum inhibitory concentrations (MICs) were determined, suggesting potential applications in combating bacterial infections .
Drug Development: Structure-Activity Relationship (SAR) Studies
The detailed structure of these compounds allows researchers to perform SAR studies. By systematically modifying specific functional groups, scientists can optimize their pharmacokinetic properties and enhance their therapeutic effects. Computational studies, such as ADMET predictions, guide further drug development .
Future Directions
The compound “3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” and its derivatives have potential for further investigation due to their antitumor and antileukemia activity . Future research could focus on elucidating the exact mechanism of action of these compounds and exploring their potential as therapeutic agents for cancer treatment .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest and apoptosis .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-27-16-9-8-13(10-17(16)28-2)18-23-24-20-15-11-22-26(14-6-4-3-5-7-14)19(15)21-12-25(18)20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZTDSTLGVRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl rac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2820036.png)
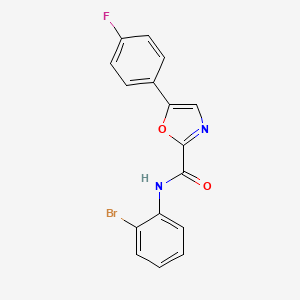
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820038.png)
![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2820039.png)

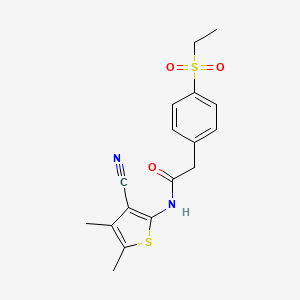

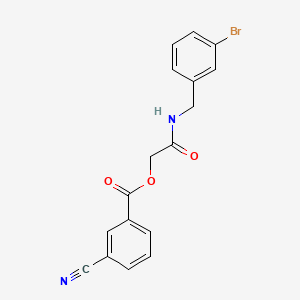
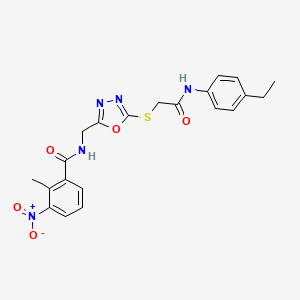

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2820054.png)
![N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2820055.png)
![10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2820057.png)
